1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound characterized by its bromophenyl group and pyrrolopyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multiple steps, starting with the formation of the pyrrolopyrazine core. Key reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve halogen exchange with reagents like sodium iodide (NaI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and protein binding.
Industry: Utilized in the development of advanced materials and chemical sensors due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, modulating their activity and influencing biological pathways.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic or signaling pathways.
Receptors: Binding to receptors that regulate cellular responses, such as G-protein-coupled receptors (GPCRs).
Comparison with Similar Compounds
1-(4-bromophenyl)ethanol
4-bromophenylacetic acid
1-(4-bromophenyl)propanone
Uniqueness: 1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide stands out due to its unique pyrrolopyrazine core and bromophenyl group, which contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
1-(4-bromophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNMLNIONYFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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